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Compound of Interest

Compound Name: 4-(3-Chlorophenoxy)benzaldehyde

Cat. No.: B066140 Get Quote

This guide provides a comprehensive technical overview of 4-(3-
chlorophenoxy)benzaldehyde, a molecule of significant interest in contemporary chemical

research and development. Designed for researchers, scientists, and professionals in drug

development, this document delves into the compound's molecular structure, physicochemical

properties, synthesis, and analytical characterization, underpinned by field-proven insights and

authoritative references.

Introduction: The Significance of Diaryl Ether
Scaffolds
4-(3-Chlorophenoxy)benzaldehyde belongs to the diaryl ether class of organic compounds,

which are characterized by two aromatic rings linked by an oxygen atom. This structural motif is

a cornerstone in medicinal chemistry and materials science due to its conformational flexibility

and ability to engage in various intermolecular interactions. The presence of a chlorine atom

and an aldehyde functional group imparts specific reactivity and properties to the molecule,

making it a versatile intermediate for synthesizing more complex structures, including potential

therapeutic agents and specialized polymers.[1][2] The strategic placement of the chloro-

substituent on the phenoxy ring and the aldehyde on the benzaldehyde moiety creates a

molecule with distinct electronic and steric characteristics, influencing its reactivity and

biological activity.
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A thorough understanding of the molecular architecture and associated physicochemical

properties of 4-(3-chlorophenoxy)benzaldehyde is fundamental for its effective application.

Molecular Structure
The molecular structure of 4-(3-chlorophenoxy)benzaldehyde is depicted below. It consists of

a benzaldehyde ring connected to a 3-chlorophenoxy group at the para-position (position 4)

relative to the aldehyde group.

Key Structural Features:

Molecular Formula: C₁₃H₉ClO₂[3][4]

IUPAC Name: 4-(3-chlorophenoxy)benzaldehyde

CAS Number: 164522-90-1

Key Functional Groups: Aldehyde (-CHO), Ether (-O-), and Chloro (-Cl)

The molecule's three-dimensional conformation is influenced by the rotational freedom around

the ether linkage. This flexibility allows the two aromatic rings to adopt various orientations,

which can be critical for binding to biological targets.

Physicochemical Properties
The physicochemical properties of 4-(3-chlorophenoxy)benzaldehyde are summarized in the

table below. These parameters are essential for designing experimental conditions, predicting

behavior in biological systems, and ensuring safe handling.
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Property Value Source

Molecular Weight 232.66 g/mol

Appearance Liquid [5]

Density 1.235 g/mL at 25 °C

Refractive Index (n20/D) 1.619

InChI

1S/C13H9ClO2/c14-11-2-1-3-

13(8-11)16-12-6-4-10(9-15)5-

7-12/h1-9H

SMILES
C1=CC(=CC(=C1)Cl)OC2=CC

=C(C=C2)C=O
[4]

Synthesis of 4-(3-Chlorophenoxy)benzaldehyde:
The Ullmann Condensation
The most common and effective method for synthesizing diaryl ethers like 4-(3-
chlorophenoxy)benzaldehyde is the Ullmann condensation.[6][7][8] This copper-catalyzed

reaction involves the coupling of a phenol with an aryl halide.[6]

Reaction Principle
The Ullmann condensation for 4-(3-chlorophenoxy)benzaldehyde involves the reaction

between 4-hydroxybenzaldehyde and 1-chloro-3-iodobenzene (or a similarly activated aryl

halide) in the presence of a copper catalyst and a base. The base is crucial for deprotonating

the phenol, forming a more nucleophilic phenoxide ion. The copper catalyst facilitates the

coupling of this phenoxide with the aryl halide.[9]

Experimental Protocol
Below is a representative, step-by-step protocol for the synthesis of 4-(3-
chlorophenoxy)benzaldehyde.

Materials:
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4-Hydroxybenzaldehyde

1-Chloro-3-iodobenzene

Copper(I) iodide (CuI)

Potassium carbonate (K₂CO₃)

N,N-Dimethylformamide (DMF)

Toluene

Ethyl acetate

Brine solution

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: To a flame-dried round-bottom flask, add 4-hydroxybenzaldehyde (1.0 eq),

potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon

or nitrogen). Add anhydrous DMF as the solvent, followed by 1-chloro-3-iodobenzene (1.1

eq).

Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24

hours. The progress of the reaction should be monitored by Thin Layer Chromatography

(TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with

water and extract with ethyl acetate (3 x 50 mL).

Purification: Wash the combined organic layers with water and then with brine. Dry the

organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Final Purification: Purify the crude product by column chromatography on silica gel using a

mixture of hexane and ethyl acetate as the eluent to obtain pure 4-(3-
chlorophenoxy)benzaldehyde.

Rationale for Experimental Choices
Catalyst: Copper(I) iodide is a common and effective catalyst for Ullmann condensations.

Modern variations of this reaction may employ other copper sources and ligands to improve

yields and reaction conditions.[10]

Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenol without

causing unwanted side reactions.

Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates

the reaction.

Inert Atmosphere: The use of an inert atmosphere prevents the oxidation of the copper

catalyst, which would render it inactive.
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Analytical Characterization
The identity and purity of synthesized 4-(3-chlorophenoxy)benzaldehyde must be confirmed

using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides information about the chemical environment of

the hydrogen atoms. For 4-(3-chlorophenoxy)benzaldehyde, characteristic signals are

expected for the aldehydic proton (around 9.9-10.0 ppm), and the aromatic protons in their
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respective regions.[11][12] The aldehydic proton typically appears as a singlet. The aromatic

protons will show complex splitting patterns due to coupling with their neighbors.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. The

carbonyl carbon of the aldehyde group will have a characteristic chemical shift in the range

of 190-195 ppm.[13] The aromatic carbons will appear in the 110-160 ppm region.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key

absorptions for 4-(3-chlorophenoxy)benzaldehyde include:

A strong C=O stretching vibration for the aldehyde at approximately 1700-1710 cm⁻¹.[14]

C-H stretching vibrations for the aldehyde proton around 2720 and 2820 cm⁻¹.[11][14]

C-O-C stretching for the diaryl ether linkage.

C-Cl stretching in the fingerprint region.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. The mass

spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 4-(3-
chlorophenoxy)benzaldehyde (232.66 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl

in a roughly 3:1 ratio) will result in a characteristic M+2 peak.[15]

Applications in Research and Drug Development
The unique structural features of 4-(3-chlorophenoxy)benzaldehyde make it a valuable

building block in several areas of research.

Medicinal Chemistry
Diaryl ether moieties are present in numerous biologically active compounds. The aldehyde

group in 4-(3-chlorophenoxy)benzaldehyde serves as a versatile handle for further chemical

modifications, such as reductive amination, Wittig reactions, and oxidations, to generate a

diverse library of derivatives for drug discovery programs.[1] The presence of chlorine can
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enhance the lipophilicity of a molecule, potentially improving its membrane permeability and

metabolic stability.[16] Benzaldehyde derivatives, in general, have been investigated for various

therapeutic applications, including as absorption promoters and for their potential anticancer

properties.[17][18]

Materials Science
The reactivity of the aldehyde group allows for the incorporation of this molecule into polymer

backbones or as a pendant group to modify the properties of materials.[1] The rigidity of the

aromatic rings and the flexibility of the ether linkage can be exploited to design materials with

specific thermal and mechanical properties.

Safety and Handling
4-(3-Chlorophenoxy)benzaldehyde should be handled with appropriate safety precautions in

a well-ventilated laboratory fume hood. It is classified as an acute toxicant (oral), an eye irritant,

and a respiratory sensitizer. Personal protective equipment (PPE), including safety goggles,

gloves, and a lab coat, should be worn at all times.

Conclusion
4-(3-Chlorophenoxy)benzaldehyde is a molecule with significant potential in synthetic

chemistry, medicinal chemistry, and materials science. Its well-defined molecular structure and

versatile reactivity, stemming from the aldehyde functional group, make it an important

intermediate for the synthesis of a wide range of value-added compounds. A thorough

understanding of its synthesis, characterization, and properties, as outlined in this guide, is

crucial for unlocking its full potential in research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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